molecular formula C9H8BrNO2S B11845865 5-Bromo-1-(methanesulfonyl)-1H-indole CAS No. 88131-63-9

5-Bromo-1-(methanesulfonyl)-1H-indole

Cat. No.: B11845865
CAS No.: 88131-63-9
M. Wt: 274.14 g/mol
InChI Key: ANGFROUEJUNMMP-UHFFFAOYSA-N
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Description

5-Bromo-1-(methylsulfonyl)-1H-indole: is a chemical compound with the molecular formula C9H10BrNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a methylsulfonyl group at the 1-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-1-(methylsulfonyl)-1H-indole typically involves the bromination of 1-(methylsulfonyl)indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods:

Industrial production of 5-bromo-1-(methylsulfonyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

  • Substituted indole derivatives
  • Sulfone derivatives
  • Reduced indole derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-1-(methanesulfonyl)-1H-indole is C10H10BrNO2S, with a molar mass of approximately 293.16 g/mol. The presence of a bromine atom and a methanesulfonyl group contributes to its electrophilic and nucleophilic characteristics, making it a valuable intermediate in various chemical reactions.

Building Block for Drug Synthesis

This compound serves as a crucial precursor in the synthesis of various pharmaceutical agents. Its reactivity allows it to participate in diverse organic reactions, facilitating the development of biologically active compounds. For example, it has been utilized in the synthesis of indole derivatives that exhibit anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to interact with key proteins involved in cellular signaling pathways, potentially influencing cell proliferation and apoptosis. Further pharmacological evaluations are necessary to elucidate its mechanism of action and therapeutic potential.

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. Its structural features enable interactions with biological targets that are critical for microbial survival, suggesting potential applications in developing new antimicrobial agents.

Interaction with Biological Molecules

Investigations into the interactions of this compound with various biological molecules have revealed insights into its functional capabilities. For instance, its reactivity with nucleophiles has been explored to develop novel synthetic routes for biologically active compounds.

Reaction Mechanisms

The compound can undergo several organic reactions due to its electrophilic nature. Typical reactions include:

  • Nucleophilic Substitution : The methanesulfonyl group can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the indole ring.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Comparative Analysis of Related Compounds

Understanding the structural variations among similar compounds can provide insights into their reactivity and biological activity. Below is a comparative analysis:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1-methyl-1H-indoleMethyl group at position 1Exhibits different reactivity patterns due to methyl substitution
5-Chloro-1-(methanesulfonyl)-1H-indoleChlorine instead of bromineMay show different biological activities compared to brominated analogs
6-Bromo-1-(methanesulfonyl)-1H-indoleBromine at position 6Potentially different pharmacological profiles due to positional variation

This table illustrates how variations in substituents influence chemical behavior and biological activity among indole derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-1-(methylsulfonyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.

    1-Methylsulfonylindole: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.

    5-Bromo-1-(methylsulfonyl)-1H-indazole: Similar structure but with an indazole core, which can lead to different chemical and biological properties.

Uniqueness:

5-Bromo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Biological Activity

5-Bromo-1-(methanesulfonyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}BrNO2_2S, with a molar mass of approximately 293.16 g/mol. The structure features a bromine atom and a methanesulfonyl group attached to the indole ring, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Indole Preparation : Indole is dissolved in an organic solvent.
  • Electrophilic Substitution : Sodium hydrogen sulfite is added, followed by bromine under controlled conditions to yield 5-bromoindole.
  • Sulfonation : The resulting product undergoes sulfonation to form the target compound.

This synthetic route highlights the compound's versatility as a building block in organic synthesis, particularly in developing pharmaceutical agents.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its interactions with various biological targets make it a candidate for further pharmacological studies.

Antimicrobial Activity

Several studies have demonstrated the compound's antimicrobial properties:

  • Antibacterial Effects : The compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .
  • Antifungal Activity : It has also exhibited antifungal effects against pathogens such as Cryptococcus neoformans, with promising MIC values suggesting effective treatment options for fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : Research involving human tumor cell lines has shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For instance, compounds with similar structures have been reported to enhance anticancer activity on leukemia cell lines .
  • Mechanistic Insights : The presence of bromine at the C-5 position of indoles has been linked to increased anticancer activity, suggesting that structural modifications can significantly influence biological outcomes .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents affect biological activity:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1-methyl-1H-indoleMethyl group at position 1Exhibits different reactivity patterns due to methyl substitution
5-Chloro-1-(methanesulfonyl)-1H-indoleChlorine instead of bromineMay show different biological activities compared to brominated analogs
6-Bromo-1-(methanesulfonyl)-1H-indoleBromine at position 6Potentially different pharmacological profiles due to positional variation

This table emphasizes how substituent variations influence the chemical behavior and biological activity of indole derivatives.

Study on Anticancer Activity

A study investigated the effects of 5-brominated spirobrassinol methyl ethers on human leukemia cell lines (Jurkat, CEM), revealing that these compounds exhibited enhanced anticancer properties compared to their non-brominated counterparts .

Structure-Activity Relationship (SAR)

Another study focused on the SAR of thiazole-linked indoles, highlighting that specific substitutions can lead to increased cytotoxicity against cancer cell lines. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

Properties

CAS No.

88131-63-9

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

5-bromo-1-methylsulfonylindole

InChI

InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3

InChI Key

ANGFROUEJUNMMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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